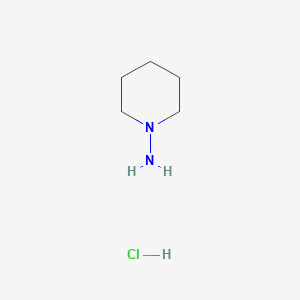

N-Aminopiperidine hydrochloride

Vue d'ensemble

Description

N-Aminopiperidine hydrochloride, also known as Piperidin-1-amine hydrochloride, is an organic compound with the chemical formula C5H14N2 · HCl. It is a colorless crystalline solid that is soluble in water and some organic solvents. This compound is a metabolite of the cannabinoid receptor 1 antagonist Rimonabant, which is used as an anti-obesity agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Aminopiperidine hydrochloride can be synthesized by reacting piperidine with hydrogen chloride gas to form N-aminopiperidine, which is then reacted with hydrochloric acid to produce this compound . Another method involves mixing piperidine with urea and performing heating reflux .

Industrial Production Methods: The industrial production of this compound typically involves the Raschig process, where monochloramine is reacted with piperidine under controlled conditions of pH and temperature .

Analyse Des Réactions Chimiques

Types of Reactions: N-Aminopiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-chloropiperidine when treated with calcium hypochlorite.

Reduction: It can be reduced to form piperidine derivatives.

Substitution: It can undergo substitution reactions with various reagents to form different piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Calcium hypochlorite is commonly used.

Reduction: Hydrogenation over a molybdenum disulfide catalyst.

Substitution: Various organic solvents and catalysts depending on the desired product.

Major Products Formed:

N-chloropiperidine: Formed from oxidation.

Piperidine derivatives: Formed from reduction and substitution reactions.

Applications De Recherche Scientifique

Synthesis of N-Aminopiperidine Hydrochloride

This compound can be synthesized through various methods, with one notable method involving the reaction of piperidine with urea followed by chlorination and Hoffmann rearrangement. This process yields high purity and significant quantities of the compound, making it suitable for further applications in medicinal chemistry .

Synthesis Method Overview

| Step | Description |

|---|---|

| 1 | Mix piperidine with urea and heat at 100-120°C for 2-8 hours to form N-formamide piperidine. |

| 2 | Introduce chlorine gas to the solution at low temperatures (0-20°C) for 1-2.5 hours. |

| 3 | Conduct a Hoffmann rearrangement under alkaline conditions to yield N-aminopiperidine. |

| 4 | React N-aminopiperidine with concentrated hydrochloric acid to obtain this compound. |

This method is advantageous as it avoids the use of highly toxic reagents and produces a high yield of the desired product .

Biological Activities

This compound exhibits a range of biological activities that make it an important compound in pharmaceutical research.

Antifungal Properties

Recent studies have highlighted the antifungal potential of aminopiperidine derivatives, including N-APH. For instance, derivatives have shown significant activity against Candida spp. and Aspergillus spp., with minimum inhibitory concentrations (MICs) ranging from 1–4 µg/mL for yeasts and 1–8 µg/mL for Aspergilli .

Antifungal Activity Summary

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| N-APH Derivative | Candida spp. | 1–4 |

| N-APH Derivative | Aspergillus spp. | 1–8 |

These findings suggest that aminopiperidine compounds could serve as effective antifungal agents, potentially leading to new treatments for fungal infections.

Toxicity Studies

In toxicity assessments using human cell lines (HL-60, HUVEC, MCF10A), aminopiperidines demonstrated low cytotoxicity, indicating their safety profile in preliminary studies . The compounds did not significantly reduce cell survival compared to controls, suggesting a favorable therapeutic index.

Medicinal Chemistry Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds.

Use in Drug Development

One prominent application is in the synthesis of Rimonabant, a cannabinoid receptor antagonist used for weight management and smoking cessation . The structural characteristics of N-APH make it a valuable scaffold in developing new drugs targeting metabolic disorders.

Case Studies

- Rimonabant Synthesis : Research indicates that incorporating N-amino piperidines into drug formulations enhances their efficacy against obesity-related conditions.

- Cholinesterase Inhibitors : Recent advances have shown that derivatives containing aminopiperidine moieties exhibit potent cholinesterase inhibition, which is relevant for Alzheimer's disease treatment .

Mécanisme D'action

The mechanism of action of N-Aminopiperidine hydrochloride involves its interaction with cannabinoid receptors, particularly the cannabinoid receptor 1. As a metabolite of Rimonabant, it exerts its effects by antagonizing these receptors, which play a role in regulating appetite and metabolism . The compound’s molecular targets include the cannabinoid receptors and associated signaling pathways involved in appetite regulation and energy balance .

Comparaison Avec Des Composés Similaires

Piperidine: A six-membered heterocycle with one nitrogen atom, used in the synthesis of various pharmaceuticals.

N-chloropiperidine: An oxidized form of piperidine used in organic synthesis.

Piperidinones: Compounds containing a piperidine ring with a ketone group, used in medicinal chemistry.

Uniqueness: N-Aminopiperidine hydrochloride is unique due to its role as a metabolite of Rimonabant and its specific interaction with cannabinoid receptors. This distinguishes it from other piperidine derivatives that may not have the same biological activity or therapeutic potential .

Activité Biologique

N-Aminopiperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by detailed data tables and case studies.

Chemical Structure and Properties

This compound, with the chemical formula , is characterized by a piperidine ring substituted with an amino group. Its structural features contribute to its reactivity and biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to N-aminopiperidine. For instance, derivatives of 4-aminopiperidine have shown promising antifungal activity against various strains of Candida and Aspergillus. In a study evaluating a library of 4-aminopiperidines, two compounds demonstrated significant growth inhibition against clinically relevant fungal isolates, with minimal inhibitory concentrations (MICs) ranging from 4 µg/mL to 16 µg/mL for Aspergillus spp. .

Table 1: Antifungal Activity of 4-Aminopiperidine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-benzyl-N-dodecylpiperidin-4-amine | 8 | Candida albicans |

| N-dodecyl-1-phenethylpiperidin-4-amine | 16 | Aspergillus niger |

Antiviral Activity

N-Aminopiperidine derivatives have also been investigated for their antiviral properties, particularly against Hepatitis C Virus (HCV). A study identified a 4-aminopiperidine scaffold that inhibits the assembly and release stages of the HCV life cycle. The compound demonstrated an effective EC50 value of approximately 2.03 µM without significant cytotoxicity (CC50 > 20 µM) .

Table 2: Antiviral Activity Against HCV

| Compound | EC50 (µM) | CC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | 2.03 | >20 | Inhibits assembly/release stages |

The biological activity of this compound can be attributed to its interaction with specific biological targets. For antifungal activity, it has been suggested that these compounds inhibit key enzymes involved in ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase . This mechanism disrupts fungal cell membrane integrity, leading to cell death.

In the context of antiviral activity against HCV, the compound appears to interfere with viral assembly and secretion processes, preventing the formation of infectious viral particles .

Study on Cytotoxicity

A study assessing the cytotoxic effects of N-aminopiperidine derivatives on various cell lines reported IC50 values indicating moderate toxicity. The results showed that while some derivatives exhibited promising antifungal and antiviral activities, they also displayed cytotoxic effects at higher concentrations:

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 17 |

| HUVEC | 50 |

| MCF10A | >50 |

These findings highlight the need for careful evaluation of the therapeutic window when developing N-aminopiperidine-based drugs.

Propriétés

IUPAC Name |

piperidin-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c6-7-4-2-1-3-5-7;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTNLXZOJUZAGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212625 | |

| Record name | Piperidine, 1-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63234-70-8 | |

| Record name | 1-Piperidinamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63234-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinamine, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic routes for producing N-Aminopiperidine hydrochloride?

A1: The provided research articles describe two main synthetic routes for this compound:

- Route 1: Urea-based synthesis []: This method involves reacting piperidine with urea to form N-formamide piperidine. Subsequent chlorination and Hoffmann rearrangement under alkaline conditions yield N-aminopiperidine, which is then reacted with hydrochloric acid to obtain the hydrochloride salt. This route is advantageous due to the low cost and easy availability of urea. Additionally, it avoids the use of highly toxic reagents like hydrazine hydrate and does not generate carcinogenic nitro compounds.

- Route 2: Cyanate-based synthesis []: This approach involves reacting piperidine with a cyanate under acidic conditions to form N-carbamoyl piperidine. This intermediate is then treated with a hypochlorite or hypobromite under basic conditions, followed by Hoffmann rearrangement and treatment with hydrochloric acid to obtain this compound. This method is favored for its mild reaction conditions, operational simplicity, and relatively high yield (over 60%).

Q2: What are the advantages and disadvantages of the different synthesis methods for this compound?

A2:

Q3: What is the overall yield of this compound using the nitrosylation route?

A3: The research indicates an overall yield of 67% for this compound when synthesized via the nitrosylation of piperidine followed by reduction with titanium(III) chloride (TiCl3) in water and subsequent HCl salt formation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.